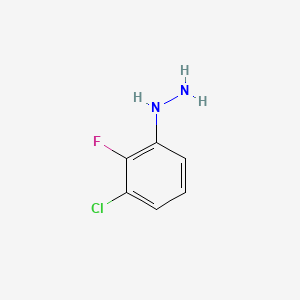

(3-Chloro-2-fluorophenyl)hydrazine

Description

Contextualization of Hydrazine (B178648) Derivatives in Advanced Organic Chemistry

Hydrazine derivatives are a class of organic compounds characterized by a nitrogen-nitrogen single bond. sigmaaldrich.com They are widely recognized for their versatility as reagents and intermediates in a vast array of chemical transformations. labcompare.com The nucleophilic nature of the hydrazine moiety allows for reactions with electrophiles, most notably carbonyl compounds, to form hydrazones. chemspider.com These hydrazones are stable intermediates that can be further elaborated into more complex molecular architectures. The inherent reactivity of the N-N bond also predisposes hydrazine derivatives to participate in various cyclization and rearrangement reactions, forming the backbone of many important heterocyclic systems. chemscene.com

Significance of Substituted Phenylhydrazines in Contemporary Synthesis

Substituted phenylhydrazines are a pivotal subclass of hydrazine derivatives where one of the nitrogen atoms is attached to a substituted benzene (B151609) ring. sigmaaldrich.com The nature and position of the substituents on the phenyl ring significantly influence the electronic properties and reactivity of the hydrazine group. This modulation of reactivity is a cornerstone of modern organic synthesis, allowing for the fine-tuning of reaction pathways and the targeted synthesis of specific isomers. Substituted phenylhydrazines are indispensable precursors in seminal reactions such as the Fischer indole (B1671886) synthesis, which provides a direct route to the indole nucleus, a core structure in numerous pharmaceuticals and natural products. chemicalbook.com

Overview of (3-Chloro-2-fluorophenyl)hydrazine in Academic Research

This compound has garnered attention in academic research due to the specific electronic and steric effects imparted by the chloro and fluoro substituents. The presence of these halogens at the 2 and 3 positions of the phenyl ring influences the regioselectivity of cyclization reactions, offering pathways to specific, and often novel, heterocyclic scaffolds. Its application as a key starting material in the synthesis of substituted indoles, pyrazoles, and other nitrogen-containing heterocycles is a recurring theme in the chemical literature, highlighting its role as a valuable tool for synthetic chemists.

Scope and Organization of the Research Outline

This article is dedicated to a comprehensive review of the chemical compound this compound. The subsequent sections will delve into its physicochemical and spectroscopic properties, providing available data in a structured format. The core of the article will focus on its synthetic applications, with dedicated subsections on its role in the Fischer indole synthesis and the formation of pyrazole (B372694) and pyridazinone derivatives. The information presented is based on a thorough review of academic and patent literature, with a strict focus on the chemical aspects of the compound.

Properties

CAS No. |

396075-11-9 |

|---|---|

Molecular Formula |

C6H6ClFN2 |

Molecular Weight |

160.58 g/mol |

IUPAC Name |

(3-chloro-2-fluorophenyl)hydrazine |

InChI |

InChI=1S/C6H6ClFN2/c7-4-2-1-3-5(10-9)6(4)8/h1-3,10H,9H2 |

InChI Key |

AKZYRTBZFUHLBK-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)Cl)F)NN |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)NN |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloro 2 Fluorophenyl Hydrazine

Established Synthetic Routes and Precursors

The foundational approaches to synthesizing (3-Chloro-2-fluorophenyl)hydrazine and related structures can be categorized into three main strategies: nucleophilic substitution and cyclization, direct synthesis from halogenated precursors, and multi-step pathways involving chemical derivatization of an aniline (B41778) starting material.

Nucleophilic aromatic substitution (SNAr) represents a viable pathway for the synthesis of phenylhydrazine (B124118) derivatives. nih.gov In this approach, a leaving group on the aromatic ring, such as a halogen, is displaced by a nucleophile. For the synthesis of this compound, this would typically involve the reaction of a di-halogenated benzene (B151609) derivative with hydrazine (B178648). The reaction of 3-chloro-4-fluoronitrobenzene (B104753) with hydrazine hydrate (B1144303) to produce the corresponding hydrazine derivative demonstrates the principle of displacing a fluorine atom via nucleophilic substitution. researchgate.net The presence of an electron-withdrawing group on the ring is often necessary to activate the substrate for this type of reaction. researchgate.net

Cyclization reactions are also employed in the synthesis of more complex heterocyclic structures derived from hydrazine precursors. acs.org For instance, a hydrazine derivative can react with a dicarbonyl compound or its equivalent, leading to the formation of a heterocyclic ring system. While not a direct synthesis of this compound itself, these cyclization reactions represent a major application and downstream synthetic utility of the target compound. acs.org

The direct reaction of a halogenated aromatic compound with hydrazine hydrate is a common method for preparing arylhydrazines. researchgate.net A process for a structurally similar compound, (3-chloro-2-pyridyl)hydrazine, involves heating 2,3-dichloropyridine (B146566) with hydrazine hydrate. This reaction proceeds via nucleophilic substitution, where one of the chlorine atoms is displaced by the hydrazine moiety. The reaction is typically conducted at elevated temperatures, such as 110-120°C, to facilitate the substitution.

An alternative direct method avoids the traditional diazotization process by reacting a substituted aniline with acetone (B3395972) azine in water. scispace.com This method is promoted as having fewer steps and simpler process control. scispace.com After the reaction, excess acetone azine and water are removed to isolate the phenylhydrazine product. scispace.com

The most conventional and widely documented route for preparing phenylhydrazines is a multi-step process beginning with the corresponding aniline. evitachem.comgoogle.com This method involves two key transformations: diazotization and reduction.

The synthesis begins with the diazotization of the precursor, 3-chloro-2-fluoroaniline. This is achieved by treating the aniline with sodium nitrite (B80452) (NaNO₂) under cold, acidic conditions, typically using hydrochloric acid (HCl), to form a diazonium salt intermediate. evitachem.com Careful temperature control, often between 0°C and 5°C, is crucial during this step to prevent the decomposition of the thermally unstable diazonium salt. evitachem.com

The subsequent step is the reduction of the diazonium salt to the desired hydrazine. evitachem.com Common reducing agents for this transformation include sulfur-based compounds like sodium bisulfite (NaHSO₃), sodium metabisulfite (B1197395) (Na₂S₂O₅), or sodium pyrosulfite. evitachem.comgoogle.com The reduction is carried out in an aqueous solution, and after the reaction is complete, hydrolysis is performed, often by heating, to yield the final phenylhydrazine product, which can then be isolated as its hydrochloride salt. google.com

Optimization of Reaction Conditions and Efficiency

Optimizing reaction parameters such as solvent, temperature, and catalysis is critical for maximizing product yield, minimizing reaction time, and ensuring process safety and scalability.

The choice of solvent and the control of temperature are paramount across all synthetic routes for this compound.

In the multi-step diazotization-reduction pathway, the initial diazotization is almost universally performed in an aqueous acidic solution at low temperatures, typically ranging from 0°C to 20°C, to ensure the stability of the diazonium salt intermediate. evitachem.comgoogle.com The subsequent reduction step can be performed over a wider temperature range. Some protocols specify maintaining a temperature between 10°C and 35°C, while others allow for temperatures up to 100°C during the reduction and hydrolysis phases. google.comgoogle.com The pH of the reduction mixture is also a key parameter, with optimal conditions reported between 7 and 9. google.com

For direct nucleophilic substitution reactions, conditions can vary significantly. The substitution of a fluoride (B91410) atom on a nitro-activated ring with hydrazine hydrate has been optimized at a temperature of -25°C in ethanol, leading to a high yield of 96%. researchgate.net Conversely, the direct synthesis from a dichlorinated precursor with hydrazine hydrate often requires much higher temperatures, in the range of 110-120°C, and may be carried out with water as the solvent. researchgate.net For purification and workup, solvents like methylene (B1212753) chloride are used for extraction after neutralizing the hydrochloride salt. prepchem.com

| Synthetic Step | Precursors | Solvent | Temperature | Key Findings | Reference |

|---|---|---|---|---|---|

| Diazotization | 3-Chloro-2-fluoroaniline, NaNO₂, HCl | Water | 0-5 °C | Low temperature is critical for diazonium salt stability. | evitachem.com |

| Reduction | Diazonium salt, Sodium Pyrosulfite | Water | 10-35 °C | pH control (7-9) is important for this reduction. | google.com |

| Nucleophilic Substitution | 3-Chloro-4-fluoronitrobenzene, Hydrazine Hydrate | Ethanol | -25 °C | Low temperature with a catalyst gives a high yield (96%). | researchgate.net |

| Nucleophilic Substitution | 2,3-Dichloropyridine, Hydrazine Hydrate | Water | 110-120 °C | High temperature is required for the displacement of chlorine. |

The use of catalysts can significantly improve the efficiency and selectivity of synthetic reactions, often allowing for milder reaction conditions and higher yields.

In the context of nucleophilic aromatic substitution, iron(III) oxide-hydroxide nanoparticles supported on carbon (FeO(OH)@C) have been successfully used as a catalyst. researchgate.net This catalytic system was employed for the reaction of 3-chloro-4-fluoronitrobenzene with hydrazine hydrate, resulting in a 96% yield of the product under optimized conditions. researchgate.net The catalyst demonstrates good activity and is a key component in achieving high efficiency at low temperatures. researchgate.net

For related C-N bond-forming reactions, transition metal catalysts are also prominent. A Nickel(II)-bipyridine complex, for example, has been shown to effectively catalyze the photochemical C-N coupling of heteroaryl chlorides with hydrazides. organic-chemistry.org While a different specific reaction, it highlights the potential of nickel catalysis for forming the crucial aryl-hydrazine bond under relatively mild conditions. organic-chemistry.org

| Catalyst | Reaction Type | Precursors | Yield | Key Findings | Reference |

|---|---|---|---|---|---|

| FeO(OH)@C nanoparticles | Nucleophilic Substitution | 3-chloro-4-fluoronitrobenzene, Hydrazine Hydrate | 96% | Enables efficient reaction at low temperatures (-25 °C). | researchgate.net |

| Ni(II)-bipyridine complex | Photochemical C-N Coupling | (Hetero)aryl chlorides, Hydrazides | N/A | Effective for challenging C-N bond formations without a photosensitizer. | organic-chemistry.org |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is a important step towards minimizing the environmental impact of its production. This involves the use of greener solvents, the reduction of hazardous reagents, and the implementation of energy-efficient reaction conditions.

Ultrasound-Assisted Synthetic Approaches

Ultrasound has emerged as a promising green technology in organic synthesis, offering significant enhancements in reaction rates and yields. nih.gov The application of ultrasonic irradiation can lead to a considerable reduction in reaction times compared to conventional heating methods. nih.govnih.gov This technique, which falls under the umbrella of sonochemistry, utilizes acoustic cavitation to create localized hot spots with high temperatures and pressures, thereby accelerating chemical reactions. nih.gov

While specific studies on the ultrasound-assisted synthesis of this compound are not extensively documented, the successful application of this method for the synthesis of other fluorinated hydrazones and heterocyclic compounds suggests its potential applicability. nih.govnih.gov For instance, the synthesis of fluorinated pyridinium (B92312) salts-based hydrazones has been shown to be significantly more efficient under ultrasound irradiation, with higher yields achieved in substantially less time than through conventional methods. nih.gov Similarly, the synthesis of 1,2,4-triazole (B32235) derivatives has benefited from ultrasound assistance, resulting in improved yields and shorter reaction periods. nih.gov These examples strongly support the feasibility of developing an ultrasound-assisted protocol for the synthesis of this compound.

A proposed ultrasound-assisted approach could involve the reaction of a suitable precursor, such as 3-chloro-2-fluoroaniline, with a hydrazine source under ultrasonic irradiation. This method would likely reduce the need for high temperatures and prolonged reaction times, thereby conserving energy and potentially minimizing the formation of byproducts.

Sustainable Reagent Selection and Process Optimization

The selection of sustainable reagents is a cornerstone of green chemistry. In the context of synthesizing this compound and its isomers, a notable example is the use of sodium pyrosulfite as a reducing agent in the preparation of 3-chlorophenyl hydrazine. google.com This approach is presented as an advantage over other methods by significantly shortening reaction times. google.com

Traditional syntheses of related compounds, such as 4-chlorophenylhydrazine (B93024), have been the focus of green approach studies, aiming to detect and quantify isomeric impurities. rasayanjournal.co.in The synthesis of this compound can be achieved by reacting 3-chloro-2-hydrazinopyridine (B1363166) with 2-fluorobenzaldehyde (B47322) in ethanol. evitachem.com Process optimization in this context would involve exploring more benign solvents, minimizing excess reagents, and simplifying purification procedures to reduce waste.

Furthermore, process optimization can involve the development of one-pot syntheses, which reduce the number of separate reaction and purification steps, thereby saving time, energy, and materials. The synthesis of various carbazoles from cyclohexanones and aryl hydrazine chlorides has been successfully achieved in a one-pot, metal-free process, highlighting a potential avenue for greener synthesis of related hydrazine compounds.

Preparative Strategies for Related Chloro-fluorophenylhydrazine Isomers

The synthesis of various chloro-fluorophenylhydrazine isomers provides valuable insights into the potential synthetic routes for this compound. For instance, a method for synthesizing 4-chloro-2-fluorophenylhydrazine involves the reaction of 4-chloro-2-fluoroaniline (B1294793) with acetone azine and water. scispace.com This process is described as having fewer reaction steps, being easy to control, and generating less waste, positioning it as a green and environmentally friendly production method. scispace.com

The synthesis of 3-chlorophenyl hydrazine has been achieved through the diazotization of 3-chloroaniline, followed by a reduction reaction using sodium pyrosulfite. google.com This method is noted for its significantly reduced reaction times. google.com

The table below summarizes the preparative strategies for some chloro-fluorophenylhydrazine isomers, highlighting the starting materials and key reagents.

| Isomer | Starting Material | Key Reagents/Method | Reference |

| 4-Chloro-2-fluorophenylhydrazine | 4-Chloro-2-fluoroaniline | Acetone azine, water | scispace.com |

| 3-Chlorophenyl hydrazine | 3-Chloroaniline | Sodium nitrite, Sodium pyrosulfite (diazotization and reduction) | google.com |

| 4-Chlorophenylhydrazine | 4-Chloroaniline (B138754) | Not specified in detail, focus on impurity analysis | rasayanjournal.co.in |

| (2-Chloro-3-fluorophenyl)hydrazine Hydrochloride | Not specified | Commercially available | tcichemicals.com |

| 3-Chloro-4-fluorophenylhydrazine | Not specified | Commercially available | sigmaaldrich.com |

These examples of isomer synthesis demonstrate a variety of approaches that could be adapted and optimized for the production of this compound, with a continuous drive towards more sustainable and efficient chemical processes.

Fundamental Reactivity Patterns of the Hydrazine Moiety

The chemical behavior of this compound is largely centered around the dual nature of the hydrazine group, which can act as both a nucleophile and be susceptible to oxidation-reduction reactions.

Nucleophilic Properties and Electrophilic Interactions

The hydrazine moiety in this compound possesses two nitrogen atoms with lone pairs of electrons, rendering it a potent nucleophile. evitachem.com These electron-rich nitrogen atoms readily attack electrophilic centers, initiating a wide range of chemical transformations. The nucleophilicity of hydrazines, including substituted phenylhydrazines, has been a subject of extensive study. While methylation at the α-position increases the reactivity of that nitrogen, it decreases the reactivity of the adjacent β-nitrogen. researchgate.net

In reactions with carbonyl compounds, such as aldehydes and ketones, the terminal nitrogen of the hydrazine acts as the primary nucleophile, attacking the electrophilic carbonyl carbon. This initial addition is often followed by a dehydration step to form a stable hydrazone. youtube.com The reactivity of these carbonyl compounds towards nucleophilic attack can be influenced by the substituents present. ncert.nic.in The formation of these hydrazone intermediates is a critical step in the synthesis of many heterocyclic compounds. For instance, the reaction with β-ketoesters proceeds under mild conditions to yield pyrazole (B372694) derivatives with high regioselectivity. evitachem.com

Oxidation and Reduction Pathways of the Hydrazine Group

The hydrazine group is susceptible to both oxidation and reduction. Oxidation of hydrazines can lead to the formation of various products depending on the oxidizing agent and reaction conditions. Mild oxidizing agents can convert hydrazines to diazenes (diimides), which are highly reactive species. researchgate.net Stronger oxidation can lead to the cleavage of the nitrogen-nitrogen bond and the evolution of nitrogen gas. researchgate.net The free base form of this compound is particularly prone to oxidation and dimerization, which necessitates its storage and handling as a more stable salt, typically the hydrochloride salt. evitachem.com

Conversely, the hydrazine moiety can participate in reduction reactions. The Wolff-Kishner reduction, for example, utilizes hydrazine to reduce the carbonyl group of aldehydes and ketones to a methylene group under basic conditions. ncert.nic.in Metabolism studies on phenylhydrazine have shown the formation of reactive intermediates like phenyldiazine and the phenyl radical. researchgate.net

Cyclization Reactions for Advanced Heterocycle Formation

The nucleophilic nature of this compound makes it an invaluable reagent in cyclization reactions to form a variety of five-membered heterocyclic rings with two or three heteroatoms.

Pyrazole Synthesis via Condensation Reactions

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are readily synthesized through the condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. beilstein-journals.orgcore.ac.uk This is a classic and widely used method known as the Knorr pyrazole synthesis. beilstein-journals.org The reaction of this compound with a 1,3-dielectrophile, such as a β-ketoester or an α,β-unsaturated ketone, proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the pyrazole ring. evitachem.comresearchgate.net

The regioselectivity of the cyclization can be influenced by the substituents on both the hydrazine and the dicarbonyl compound. beilstein-journals.org Multicomponent reactions (MCRs) have also been developed for the efficient one-pot synthesis of highly substituted pyrazoles. beilstein-journals.orgnih.gov These MCRs often involve the in situ generation of the 1,3-dicarbonyl component. beilstein-journals.org The reaction of α,β-unsaturated ketones with hydrazine derivatives is a convenient method for preparing pyrazolines, which are dihydrogenated derivatives of pyrazoles. core.ac.ukresearchgate.net

Triazole Formation Mechanisms

1,2,4-Triazoles, another important class of five-membered heterocycles containing three nitrogen atoms, can be synthesized from this compound through various routes. One common method involves the reaction of the hydrazine with a compound containing a C-N-C skeleton, often derived from isothiocyanates or nitriles.

A plausible mechanism for the formation of 1,2,4-triazoles involves the initial reaction of the hydrazine with an appropriate precursor to form an intermediate such as an acyl thiosemicarbazide (B42300) or a trifluoroacetimidohydrazide. frontiersin.orgresearchgate.netnih.gov This intermediate then undergoes intramolecular cyclization, often promoted by a dehydrating agent or under basic conditions, to form the triazole ring. frontiersin.orgnih.gov For example, the reaction of a hydrazide with an isothiocyanate yields a thiosemicarbazide, which can be cyclized to a triazole-thione. nih.gov Another approach involves the multi-component reaction of a trifluoroacetimidoyl chloride, hydrazine hydrate, and a formyl source to produce 3-trifluoromethyl-1,2,4-triazoles. frontiersin.org

Oxadiazole and Thiosemicarbazide Derivatives Formation

1,3,4-Oxadiazoles and thiosemicarbazides are other significant heterocyclic systems that can be synthesized using this compound or its derivatives.

The synthesis of 1,3,4-oxadiazoles typically starts with the conversion of a carboxylic acid to its corresponding acid hydrazide. nih.govnih.gov This hydrazide, which can be derived from this compound, is then cyclized with a variety of reagents. A common method involves the reaction of the acid hydrazide with a carboxylic acid or acid chloride in the presence of a dehydrating agent like phosphorus oxychloride. nih.govsoeagra.com Alternatively, diacylhydrazines can be directly cyclized to form 1,3,4-oxadiazoles. nih.gov

Thiosemicarbazides are key intermediates in the synthesis of both thiadiazoles and triazoles. acs.org They are typically prepared by the reaction of a hydrazide with an isothiocyanate. acs.orgscispace.com These thiosemicarbazide derivatives can then be cyclized under different conditions to yield either 1,3,4-thiadiazoles or 1,2,4-triazoles. For instance, oxidative cyclization can lead to thiadiazoles, while cyclization with sodium hydroxide (B78521) can produce triazole-thiones. scispace.com

Quinazoline (B50416) and Azetidinone Ring Closures

This compound serves as a valuable precursor in the synthesis of heterocyclic compounds, particularly quinazolines and azetidinones, which are significant scaffolds in medicinal chemistry.

The synthesis of quinazoline derivatives often involves the reaction of a substituted anthranilic acid with various reagents. For instance, 2-substituted-3,1-benzoxazin-4-ones, prepared from anthranilic acid and acid chlorides, can react with hydrazine hydrate to form quinazolinone derivatives. nih.gov In one specific example, 2-hydrazino-3-p-methoxyphenyl-quinazolin-4(3H)-one was synthesized by refluxing the corresponding 2-thio-3-p-methoxyphenyl-quinazolin-4(3H)-one with an excess of hydrazine hydrate. nih.gov This hydrazine derivative can then be further reacted with aldehydes to produce hydrazones, which can be cyclized to form pyrazolo-quinazolinones. nih.gov The general strategy highlights the role of hydrazine derivatives in building the quinazoline core and introducing further functionalization.

Azetidinones, also known as β-lactams, are another important class of heterocycles synthesized using hydrazine derivatives. The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a common method for constructing the azetidinone ring. In many multi-step syntheses, a hydrazine moiety is introduced and subsequently reacted to form a Schiff base (imine). This imine then undergoes cycloaddition with chloroacetyl chloride in the presence of a base like triethylamine (B128534) to yield the 3-chloro-2-azetidinone ring. mdpi.commdpi.comchemijournal.com For example, 2-(2-hydrazinoacetylamino)benzothiazole-6-carboxylic acid, formed from the corresponding chloroacetylamino derivative and hydrazine hydrate, is condensed with various aromatic aldehydes. The resulting Schiff bases are then cyclized with chloroacetyl chloride to afford 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids. mdpi.com A similar strategy has been used to synthesize other N-substituted-3-chloro-2-azetidinones. nih.govresearchgate.net

The following table summarizes the key reactants and resulting heterocyclic systems in these ring closure reactions.

| Starting Hydrazine Derivative | Reagent(s) | Resulting Heterocyclic System | Reference(s) |

| 2-Hydrazino-3-p-methoxyphenyl-quinazolin-4(3H)-one | p-Methoxy benzaldehyde, Acetic Anhydride | Pyrazolo[3,4-d]quinazolinone | nih.gov |

| 2-(2-Hydrazinoacetylamino)benzothiazole-6-carboxylic acid | Aromatic aldehydes, Chloroacetyl chloride, Triethylamine | 2-{2-[3-Chloro-2-(aryl)-4-oxoazetidin-1-ylamino]acetylamino}benzothiazole-6-carboxylic acid | mdpi.com |

| N'-(aminomethylidene)-2-hydroxybenzohydrazide | Chloroacetic acid, Triethylamine | N-(2-amino-3-chloro-4-oxoazetidin-1-yl)-2-hydroxybenzamides | bepls.com |

| 2,4-Diamino-6-phenyl-1,3,5-triazine (to form Schiff base) | Substituted aldehydes, Chloroacetyl chloride | N-Substituted-3-chloro-2-azetidinones for 2,4-Diamino-6-phenyl-1,3,5-triazine | researchgate.net |

Other Nitrogen-Containing Heterocyclic Systems

Beyond quinazolines and azetidinones, this compound and related hydrazine derivatives are instrumental in the synthesis of a diverse array of other nitrogen-containing heterocyclic systems. These heterocycles are of great interest due to their wide range of biological activities. nih.govrsc.org

One prominent example is the synthesis of pyrazole derivatives. The Knorr pyrazole synthesis, which involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound, is a classic method. rsc.org A more contemporary approach involves the conjugate addition of a hydrazine to an α,β-unsaturated ketone, followed by intramolecular hydrazone formation and aromatization. rsc.org For instance, (4-fluoro-phenyl)-hydrazine hydrochloride can be reacted with methyl isopropyl ketone in glacial acetic acid to form an indole (B1671886) derivative, which is then further functionalized. Pyrazoles can also be synthesized through a one-pot, four-component reaction in water, where hydrazine hydrate reacts with dimethyl acetylenedicarboxylate (B1228247) to form a pyrazolone (B3327878) intermediate. mdpi.com

Indole synthesis is another area where phenylhydrazines are crucial. The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. nih.gov For example, the reaction of cyclooctanone (B32682) with phenylhydrazine leads to the formation of an indole derivative. nih.gov

Furthermore, hydrazine derivatives are used to synthesize 1,3,4-thiadiazoles. A common method is the cyclization of a hydrazinecarbothioamide with a carboxylic acid. acs.org For example, N-(5-(4-bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-yl)-2-(3,4-dichlorophenyl)acetamide was synthesized from a corresponding thiadiazole intermediate. acs.org

The following table provides a summary of various nitrogen-containing heterocyclic systems synthesized from hydrazine derivatives.

| Hydrazine Derivative | Key Reagents/Reaction Type | Resulting Heterocyclic System | Reference(s) |

| (4-fluoro-phenyl)-hydrazine hydrochloride | Methyl isopropyl ketone (Fischer Indole Synthesis) | 5-Fluoro-2,3,3-trimethyl-3H-indole | |

| Phenylhydrazine | Cyclooctanone (Fischer Indole Synthesis) | Indole derivative | nih.gov |

| Hydrazine hydrate | Dimethyl acetylenedicarboxylate | Pyrazolone | mdpi.com |

| Hydrazinecarbothioamide | Carboxylic acid | 1,3,4-Thiadiazole (B1197879) | acs.org |

| 3-Chloro-2-hydrazinopyridine | Aldehydes | Acylhydrazone derivatives | google.com |

Detailed Mechanistic Studies of Key Reactions

The reactivity of this compound in various chemical transformations is governed by intricate mechanistic details, including the nature of transition states and the influence of its halogen substituents.

Transition State Analysis and Reaction Pathway Mapping

Understanding the transition states and reaction pathways is crucial for predicting the outcome and efficiency of chemical reactions. While specific transition state analyses for reactions involving this compound are not extensively detailed in the provided search results, general principles of related reactions offer valuable insights.

For instance, in the synthesis of azetidinones via the Staudinger cycloaddition, the reaction proceeds through a zwitterionic intermediate. The stereochemical outcome of the reaction (cis or trans) is determined by the relative energies of the transition states leading to these isomers. The nature of the substituents on both the imine and the ketene plays a significant role in dictating the preferred reaction pathway.

In the context of studying molecular transitions, techniques like fluorescence resonance energy transfer (FRET) can be employed to detect force-induced changes in molecular conformations. nih.gov While not directly applied to this compound in the available literature, such methods could potentially be used to probe the dynamics of its reactions and map out reaction pathways by observing conformational changes in real-time.

Computational chemistry provides powerful tools for mapping reaction pathways and analyzing transition states. Methods like density functional theory (DFT) can be used to calculate the energies of reactants, products, intermediates, and transition states, thereby elucidating the entire reaction coordinate. These calculations can reveal the step-by-step mechanism, identify the rate-determining step, and explain the observed regioselectivity and stereoselectivity. Although specific studies on this compound are not present in the search results, this approach is widely used in mechanistic organic chemistry.

Stereoelectronic Effects of Halogen Substituents on Reactivity

The presence of both a chlorine and a fluorine atom on the phenyl ring of this compound has a profound impact on its reactivity due to their distinct stereoelectronic properties.

Influence on Nucleophilicity: The electron-withdrawing nature of the halogens reduces the electron density on the nitrogen atoms of the hydrazine group, thereby decreasing its nucleophilicity. This can affect the rate of reactions where the hydrazine acts as a nucleophile, such as in the formation of hydrazones and in the initial step of the Fischer indole synthesis.

Steric Effects: The position of the halogen substituents can also exert steric hindrance, influencing the approach of reactants and the conformation of transition states. The chlorine atom at the 3-position and the fluorine atom at the 2-position flank the hydrazine group, which can impact the regioselectivity of certain reactions.

In the synthesis of heterocyclic compounds, these stereoelectronic effects can dictate the feasibility and outcome of the reaction. For example, in the synthesis of N-(5-(4-bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-yl)-2-(3,4-dichlorophenyl)acetamide, the electronic nature of the substituted phenyl ring influences the cyclization step to form the thiadiazole ring. acs.org Similarly, in the synthesis of quinazolines, the electronic properties of the aniline precursor, which can be a derivative of this compound, affect the cyclization process. nih.govresearchgate.net

The following table summarizes the key stereoelectronic effects of the halogen substituents and their potential impact on reactivity.

| Effect | Description | Impact on Reactivity |

| Inductive Effect (-I) | Electron withdrawal from the phenyl ring by both Cl and F. | Deactivates the ring towards electrophilic attack; increases the acidity of N-H protons. |

| Resonance Effect (+M) | Electron donation to the phenyl ring via p-orbital overlap (F > Cl). | Partially counteracts the -I effect, influencing the overall electron density on the ring. |

| Nucleophilicity | Reduced electron density on the hydrazine nitrogens. | Decreases the nucleophilic character of the hydrazine, potentially slowing down reactions where it acts as a nucleophile. |

| Steric Hindrance | The bulk of the halogen atoms can hinder the approach of reactants. | Influences the regioselectivity and stereoselectivity of reactions by favoring less sterically hindered pathways. |

Synthesis of 3 Chloro 2 Fluorophenyl Hydrazine

Substituted phenylhydrazines are generally synthesized via the diazotization of the corresponding aniline (B41778) followed by reduction. In the case of (3-Chloro-2-fluorophenyl)hydrazine, the synthesis commences with 3-chloro-2-fluoroaniline. This starting material is treated with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures to form the corresponding diazonium salt. This intermediate is then reduced to the desired hydrazine (B178648). Common reducing agents for this transformation include stannous chloride or sodium sulfite.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in a molecule. For (3-Chloro-2-fluorophenyl)hydrazine, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential.

¹H and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to one another. The aromatic region would be of particular interest, showing signals for the three protons on the phenyl ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms. The coupling patterns (splitting of signals) between adjacent protons would help in assigning their relative positions (ortho, meta, para) on the ring. Additionally, signals corresponding to the hydrazine (B178648) protons (-NH-NH₂) would be expected, and their chemical shifts could be sensitive to solvent and temperature.

The ¹³C NMR spectrum would reveal the number of chemically distinct carbon atoms in the molecule. Six unique signals would be anticipated for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon atom bonded to fluorine would exhibit a characteristic large coupling constant (¹J_CF), providing a clear marker for its identification. The chemical shifts of the carbons bonded to chlorine and the hydrazine group would also provide key structural information.

Hypothetical NMR Data for this compound: The following tables are illustrative and represent the type of data that would be collected. Actual experimental values are not publicly available.

| Proton (¹H) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic H-4 | 7.10 - 7.30 | t | J_H4-H5 ≈ 8.0 |

| Aromatic H-5 | 6.80 - 7.00 | ddd | J_H5-H4, J_H5-H6, J_H5-F |

| Aromatic H-6 | 7.00 - 7.20 | t | J_H6-H5 ≈ 8.0 |

| -NH- | 5.00 - 6.00 | br s | - |

| -NH₂ | 3.50 - 4.50 | br s | - |

| Carbon (¹³C) | Predicted Chemical Shift (ppm) | C-F Coupling (J_CF) in Hz |

| C-1 (C-NHNH₂) | 140 - 145 | (²J_CF ≈ 15-20) |

| C-2 (C-F) | 150 - 155 | (¹J_CF ≈ 240-250) |

| C-3 (C-Cl) | 120 - 125 | (²J_CF ≈ 10-15) |

| C-4 | 125 - 130 | (³J_CF ≈ 5-10) |

| C-5 | 115 - 120 | (⁴J_CF ≈ 1-3) |

| C-6 | 120 - 125 | (³J_CF ≈ 5-10) |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC)

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy) would establish the connectivity between protons that are coupled to each other. For instance, it would show correlations between the adjacent aromatic protons (H-4, H-5, and H-6), confirming their positions relative to one another.

HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and the carbon atoms they are directly attached to. This would unequivocally link the proton signals to their corresponding carbon signals in the phenyl ring.

Vibrational Spectroscopy (IR and Raman) for Functional Group and Molecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Characteristic Vibrational Modes and Detailed Band Assignments

The IR and Raman spectra of this compound would display a series of bands corresponding to the stretching and bending vibrations of its various bonds.

Hypothetical Vibrational Data for this compound: This table is illustrative. Actual experimental values are not publicly available.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretching (hydrazine) | 3200 - 3400 | IR, Raman |

| C-H Stretching (aromatic) | 3000 - 3100 | IR, Raman |

| C=C Stretching (aromatic ring) | 1450 - 1600 | IR, Raman |

| N-H Bending (hydrazine) | 1550 - 1650 | IR |

| C-F Stretching | 1200 - 1300 | IR |

| C-Cl Stretching | 700 - 800 | IR |

Analysis of Hydrogen Bonding and Intermolecular Interactions

The hydrazine moiety is capable of participating in hydrogen bonding, both as a donor (N-H) and an acceptor (the lone pair on nitrogen). These interactions can influence the position and shape of the N-H stretching bands in the IR spectrum. Broadening of these bands often indicates the presence of hydrogen bonding in the solid state or in concentrated solutions.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound (molecular formula C₆H₆ClFN₂), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 160.58 g/mol ).

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum would show two peaks for the molecular ion, M⁺ and (M+2)⁺, with a relative intensity ratio of about 3:1, confirming the presence of one chlorine atom.

The fragmentation of the molecule under electron impact would likely involve the loss of the hydrazine group or cleavage of the aromatic ring, leading to smaller fragment ions that could be analyzed to further support the proposed structure.

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Supramolecular Architecture

The crystal packing of a molecule is dictated by a variety of intermolecular forces, including hydrogen bonding, van der Waals forces, and, particularly relevant for halogenated compounds, halogen bonding. In the case of this compound, the presence of the hydrazine group (-NHNH2), a chloro group, and a fluoro group suggests the potential for a complex network of intermolecular interactions.

While a specific crystal structure for this compound has not been reported, studies on other halogenated phenylhydrazines and related aromatic compounds highlight the significant role of halogen bonding in directing their supramolecular assembly. nih.govrsc.org Halogen bonds, which are noncovalent interactions between a halogen atom and a Lewis base, can influence crystal packing and lead to the formation of specific structural motifs. nih.govrsc.org For instance, research on halogen-substituted phenylpyrazinamides has demonstrated that the type and position of the halogen atom can be crucial for designing crystal structures based on halogen bonding. rsc.org

Table 1: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| Hydrogen Bonding | Hydrazine N-H | Hydrazine N, Fluorine, Chlorine | Formation of chains, sheets, or 3D networks |

| Halogen Bonding | Chlorine | Nitrogen, Oxygen (from other molecules) | Directional control of molecular assembly |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Stabilization of the crystal lattice |

| van der Waals Forces | All atoms | All atoms | General cohesive forces |

Conformational Analysis and Tautomerism in Crystalline State

The conformation of this compound in the solid state would reveal the rotational arrangement around the C-N and N-N bonds. This conformation is influenced by both intramolecular steric and electronic effects and the intermolecular forces within the crystal lattice.

Advanced Spectroscopic Techniques (e.g., Microwave Spectroscopy, VCD) for Molecular Dynamics and Chirality

Beyond the static picture provided by X-ray crystallography, advanced spectroscopic techniques can probe the dynamic behavior and chiral properties of molecules.

Microwave spectroscopy is a high-resolution technique used to study the rotational spectra of molecules in the gas phase. It can provide extremely precise information about molecular geometry, bond lengths, and bond angles. While no microwave spectroscopy studies have been reported for this compound, such an analysis would yield its precise gas-phase structure, allowing for a comparison with its solid-state conformation if a crystal structure were available.

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Although this compound itself is not chiral, it could be used as a chiral derivatizing agent or be a component of a larger chiral molecule. In such cases, VCD could be a powerful tool for determining the absolute configuration and conformational analysis in solution. The principles of VCD are well-established for a wide range of chiral molecules.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a standard and reliable method for investigating the structural and electronic properties of organic molecules. irjweb.com These calculations allow for the determination of the molecule's most stable conformation and provide a wealth of information about its electronic nature and reactivity.

A fundamental step in any DFT study is the optimization of the molecule's geometry to find its lowest energy structure. researchgate.net For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that correspond to the most stable arrangement of its atoms.

Following geometry optimization, the focus shifts to the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. irjweb.comasianpubs.org A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com In this compound, the HOMO is typically localized on the electron-rich hydrazine moiety and parts of the phenyl ring, whereas the LUMO is distributed over the aromatic ring, influenced by the electron-withdrawing chloro and fluoro substituents.

Table 1: Representative Frontier Molecular Orbital Data

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 4.5 to 5.5 |

Note: Values are representative based on DFT studies of similar halogenated phenylhydrazines.

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the total electron density on the surface of a molecule, providing a guide to its reactive sites. cognizure.com These maps use a color scale to indicate electrostatic potential, where red signifies regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). researchgate.netyoutube.com For this compound, the MEP map would show negative potential (red) concentrated around the lone pairs of the nitrogen atoms and the electronegative fluorine and chlorine atoms. Positive potential (blue) would be expected over the hydrogen atoms of the hydrazine group and, to a lesser extent, the hydrogen atoms on the phenyl ring.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. irjweb.comasianpubs.org These include:

Chemical Potential (μ): Measures the escaping tendency of an electron.

Global Hardness (η): Represents the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Table 2: Calculated Global Reactivity Descriptors

| Descriptor | Formula | Description |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

| Electrophilicity Index (ω) | μ² / (2η) | Electron-accepting capability |

Note: These descriptors are derived from the HOMO-LUMO energies and provide a quantitative measure of molecular reactivity.

Prediction and Interpretation of Spectroscopic Properties through Computational Methods

Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation and confirmation of experimental results. uomphysics.netkoreascience.kr

DFT calculations can accurately predict vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.netresearchgate.net

Vibrational Spectra: Theoretical calculations of vibrational frequencies for this compound can be performed to assign the observed bands in experimental FT-IR and FT-Raman spectra. cognizure.commdpi.com Key vibrational modes include the N-H stretching of the hydrazine group, C-Cl stretching, C-F stretching, and various aromatic C-H and C-C vibrations. Calculated frequencies are often scaled by a factor to correct for anharmonicity and basis set deficiencies, leading to excellent agreement with experimental data. researchgate.net

NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.netuomphysics.net These theoretical spectra are crucial for assigning signals in the experimental spectra, especially for complex molecules where signal overlap can occur. The calculated shifts are compared against a standard reference, such as Tetramethylsilane (TMS).

Table 3: Correlation of Key Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Typical Experimental Wavenumber (cm⁻¹) |

|---|---|---|---|

| N-H (hydrazine) | Stretching | 3300 - 3450 | 3250 - 3400 |

| C-H (aromatic) | Stretching | 3050 - 3150 | 3000 - 3100 |

| C=C (aromatic) | Stretching | 1450 - 1600 | 1450 - 1600 |

| C-F | Stretching | 1100 - 1250 | 1100 - 1250 |

| C-Cl | Stretching | 650 - 800 | 650 - 800 |

Note: Calculated values are typically scaled to improve correlation with experimental data. This table is representative of data for halogenated aromatic compounds.

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). researchgate.netmdpi.com This technique calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com For this compound, the key electronic transitions would likely be π → π* transitions within the phenyl ring and n → π* transitions involving the lone pairs of the hydrazine nitrogens.

Reaction Pathway and Transition State Calculations

Beyond static molecular properties, DFT is a powerful tool for exploring reaction mechanisms. This involves mapping the potential energy surface of a reaction to identify reactants, products, intermediates, and, most importantly, transition states. google.com

For this compound, a common reactant in the synthesis of nitrogen-containing heterocycles (e.g., pyrazoles, indoles), DFT can be used to model the reaction pathways. uomphysics.net By calculating the energies of the transition states, chemists can determine the activation energy barriers for each step of a proposed mechanism. This information is vital for understanding reaction kinetics, predicting the feasibility of a reaction, and explaining observed regioselectivity or stereoselectivity. For instance, in a cyclocondensation reaction, DFT calculations can elucidate whether the initial step is a nucleophilic attack by the α- or β-nitrogen of the hydrazine group and can identify the rate-determining step of the entire process.

Molecular Dynamics Simulations for Conformational Space and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior of molecules over time. For this compound, MD simulations can provide significant insights into its conformational landscape—the collection of three-dimensional shapes the molecule can adopt by rotation around its single bonds. These simulations can also elucidate the profound influence of the surrounding solvent on the stability and preference of these conformations.

The conformational flexibility of this compound is primarily dictated by the rotation around the C-N and N-N bonds of the hydrazine moiety, as well as the rotation of the entire hydrazine group relative to the phenyl ring. The presence of a chlorine and a fluorine atom on the phenyl ring introduces specific steric and electronic effects that can influence the preferred orientations.

The choice of solvent is known to significantly affect the conformational equilibrium of molecules, particularly those with polar groups capable of forming hydrogen bonds. nih.govnih.gov For this compound, the hydrazine group can act as both a hydrogen bond donor and acceptor. In a non-polar solvent, intramolecular hydrogen bonding, if sterically feasible, might be favored. Conversely, in polar protic solvents like water or methanol, intermolecular hydrogen bonds between the solute and solvent molecules would likely dominate, potentially stabilizing different conformations than those observed in the gas phase or non-polar media. nih.gov

A typical MD simulation study would involve placing a model of the this compound molecule in a simulated box of a chosen solvent. The interactions between all atoms are calculated using a force field, which is a set of parameters that describe the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be followed over time, providing a detailed view of the molecule's dynamic behavior.

Analysis of the simulation trajectories would reveal the most populated conformational states and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets or other chemical species.

Hypothetical Conformational Analysis Data in Different Solvents

To illustrate the potential outcomes of such a study, the following hypothetical data table shows the relative populations of different conformers of this compound in various solvents. The conformers could be defined by the dihedral angles around the C-N-N-H bonds.

| Solvent | Dielectric Constant | Conformer A Population (%) | Conformer B Population (%) | Conformer C Population (%) |

| Gas Phase | 1 | 60 | 30 | 10 |

| Chloroform | 4.8 | 55 | 35 | 10 |

| Acetone (B3395972) | 20.7 | 40 | 50 | 10 |

| Methanol | 32.7 | 25 | 65 | 10 |

| Water | 80.1 | 15 | 80 | 5 |

This table is a hypothetical representation to illustrate the concept of solvent effects on conformational populations and is not based on published experimental data for this specific compound.

Quantitative Structure-Property Relationship (QSPR) Studies on Physicochemical Parameters

Quantitative Structure-Property Relationship (QSPR) studies are theoretical models that aim to predict the physicochemical properties of a chemical compound based on its molecular structure. These models are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally determined property. For this compound, QSPR models could be developed to predict a range of important physicochemical parameters.

The first step in a QSPR study is the calculation of a large number of molecular descriptors for this compound. These descriptors fall into several categories:

Topological descriptors: Based on the 2D representation of the molecule, describing its size, shape, and branching.

Geometrical descriptors: Derived from the 3D structure of the molecule, such as molecular surface area and volume.

Electronic descriptors: Related to the electron distribution in the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO).

Physicochemical descriptors: Properties like hydrophobicity (logP) and molar refractivity.

Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR) or machine learning algorithms, is used to build a model that correlates a selection of these descriptors with a known property. This is typically done using a "training set" of molecules for which the property of interest has been experimentally measured. The predictive power of the resulting model is then evaluated using an external "test set" of compounds.

For this compound, QSPR models could be particularly useful for predicting properties that are difficult or time-consuming to measure experimentally.

Hypothetical QSPR Model for Boiling Point Prediction

As an illustrative example, a hypothetical QSPR model for predicting the boiling point of a series of substituted phenylhydrazines, including this compound, might take the following form:

Boiling Point (°C) = β₀ + β₁(Molecular Weight) + β₂(Polar Surface Area) + β₃(Dipole Moment)

Where β₀, β₁, β₂, and β₃ are coefficients determined from the regression analysis.

The table below presents hypothetical data that could be used to develop such a QSPR model.

| Compound | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Dipole Moment (Debye) | Experimental Boiling Point (°C) |

| Phenylhydrazine (B124118) | 108.14 | 38.06 | 1.85 | 243.5 |

| (4-Chlorophenyl)hydrazine | 142.59 | 38.06 | 2.90 | 255.0 |

| (2-Fluorophenyl)hydrazine | 126.13 | 38.06 | 2.10 | 230.0 |

| This compound | 160.58 | 38.06 | 3.15 | (Predicted) |

This table contains a mix of literature-based and hypothetical data for illustrative purposes. The boiling point for this compound would be predicted by the QSPR model developed from the other compounds.

Such QSPR studies are valuable in the early stages of chemical research for screening large numbers of virtual compounds and prioritizing those with desirable properties for synthesis and further investigation.

Conclusion

(3-Chloro-2-fluorophenyl)hydrazine is a strategically important intermediate in organic synthesis. Its halogenated phenyl ring provides a handle for further functionalization and influences the regiochemical outcome of key cyclization reactions. Its utility in the construction of medicinally relevant heterocyclic scaffolds such as indoles, pyrazoles, and pyridazinones underscores its value to the research community. While detailed physicochemical and spectroscopic data for the parent compound are not extensively documented in public sources, its synthetic applications are well-established, ensuring its continued relevance in the pursuit of novel and complex molecular architectures.

Applications of 3 Chloro 2 Fluorophenyl Hydrazine in Advanced Organic Synthesis and Materials Science

Role as a Key Building Block for Diverse Heterocyclic Scaffolds

(3-Chloro-2-fluorophenyl)hydrazine serves as a crucial starting material for the synthesis of a multitude of heterocyclic compounds. The presence of the reactive hydrazine (B178648) moiety allows for its participation in various cyclization and condensation reactions, leading to the formation of complex molecular architectures with potential applications in medicinal chemistry and materials science.

Construction of Pyrazoles and Pyridazinones

Pyrazoles and their derivatives are a well-known class of heterocyclic compounds with a broad spectrum of biological activities. The reaction of this compound with β-ketoesters provides a direct route to the synthesis of pyrazolone (B3327878) derivatives. evitachem.com This reaction typically proceeds by refluxing the reactants in acetic acid. The resulting pyrazolones, incorporating the 3-chloro-2-fluorophenyl moiety, are of interest as potential anti-inflammatory agents. evitachem.com

The general synthesis of pyrazoles often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. nih.gov While specific examples detailing the synthesis of pyrazoles from this compound and various dicarbonyl compounds are not extensively documented in readily available literature, the established reactivity of hydrazines suggests its utility in this context. The reaction of chlorochalcones with hydrazines in hot acetic acid is a known method for producing chlorinated 3,5-diaryl-2-pyrazolines, which are precursors to pyrazoles. researchgate.net

Pyridazinones, another important class of heterocycles, are often synthesized through the cyclization of a ketoacid with a hydrazine derivative. Although direct literature examples for the synthesis of pyridazinones using this compound are scarce, the general reactivity patterns of hydrazines strongly support its potential in this synthetic transformation. The synthesis of pyridazinone derivatives has been reported from the cyclization of appropriate β-arylpropionic acids with hydrazine hydrate (B1144303). nih.gov

Table 1: Synthesis of Pyrazole (B372694) Derivatives

| Reactant 1 | Reactant 2 | Product Class | Potential Application | Reference |

| This compound | β-Ketoesters | Pyrazolones | Anti-inflammatory agents | evitachem.com |

| Aryl Hydrazines | 1,3-Diketones | Pyrazoles | Various | nih.gov |

| Chlorochalcones | Hydrazines | Chlorinated Pyrazolines | Pyrazole Precursors | researchgate.net |

Synthesis of Triazole Derivatives and Related Compounds

This compound is a key precursor for the synthesis of 1,2,4-triazole (B32235) derivatives. One common method involves the reaction with acyl hydrazides in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). evitachem.com The resulting triazoles are investigated for their potential as antimicrobial scaffolds. evitachem.com The Einhorn-Brunner reaction, which involves the condensation of a hydrazine with diacylamines in the presence of a weak acid, is a classic method for 1,2,4-triazole synthesis. scispace.com Another approach is the Pellizzari reaction, where an amide and an acyl hydrazide are heated together. scispace.com Microwave-assisted synthesis of 1,2,4-triazoles from hydrazines and formamide (B127407) has also been reported as a simple and efficient method. organic-chemistry.org

The synthesis of 4-amino-5-substituted-1,2,4-triazole-3-thiones can be achieved through the reaction of hydrazide oxadiazole-2-thiones with hydrazine hydrate. nih.gov Furthermore, thiosemicarbazides, which can be prepared from hydrazines, are versatile intermediates for the synthesis of 1,2,4-triazole-3-thiones through alkaline cyclization. nih.gov

Table 2: Synthesis of 1,2,4-Triazole Derivatives

| Reactant 1 | Reactant 2 | Reagent/Condition | Product Class | Potential Application | Reference |

| This compound | Acyl hydrazides | POCl₃ | 1,2,4-Triazoles | Antimicrobial scaffolds | evitachem.com |

| Hydrazines | Diacylamines | Weak Acid | 1,2,4-Triazoles | Various | scispace.com |

| Hydrazines | Formamide | Microwave | 1,2,4-Triazoles | Various | organic-chemistry.org |

| Hydrazide oxadiazole-2-thiones | Hydrazine hydrate | - | 4-Amino-1,2,4-triazole-3-thiones | Various | nih.gov |

| Thiosemicarbazides | - | 8% NaOH | 1,2,4-Triazole-3-thiones | Various | nih.gov |

Formation of Oxadiazoles (B1248032), Imidazoles, and Thiadiazoles

The versatility of this compound extends to the synthesis of other important five-membered heterocycles. For instance, it can be utilized in the preparation of 1,3,4-thiadiazoles through its reaction with carbon disulfide (CS₂) in pyridine. evitachem.com The general synthesis of 1,3,4-thiadiazole (B1197879) derivatives often involves the cyclization of thiosemicarbazides, which can be derived from acid hydrazides and subsequently from hydrazines, using reagents like concentrated sulfuric acid. chemmethod.com Another modern approach involves the direct coupling of primary nitroalkanes and acyl hydrazines using elemental sulfur and sodium sulfide. nih.gov

While direct synthesis of oxadiazoles and imidazoles from this compound is not explicitly detailed in the available literature, related synthetic strategies suggest its potential. The synthesis of 1,3,4-oxadiazoles commonly proceeds from acid hydrazides, which can be prepared from the corresponding esters and hydrazine. nih.gov Imidazole synthesis can be achieved through various multicomponent reactions, such as the Debus-Radziszewski synthesis, which involves a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. wikipedia.org Palladium-catalyzed arylation reactions of bromo-imidazoles also provide a route to substituted imidazoles. nih.gov

Synthesis of Quinazoline (B50416) and Azetidinone Scaffolds

This compound derivatives can be employed in the synthesis of more complex heterocyclic systems like quinazolines and azetidinones. Although direct one-step syntheses from the parent hydrazine are not common, it serves as a precursor to key intermediates. For instance, the synthesis of 3-amino-2-(substituted-phenyl)quinazolin-4(3H)-ones can be achieved by reacting a benzoxazinone (B8607429) intermediate with hydrazine hydrate. nih.gov Various metal-catalyzed methods, such as copper- and palladium-catalyzed reactions, are also prominent in quinazoline synthesis. rsc.orgnih.gov

Azetidinones, also known as β-lactams, are a class of compounds with significant antibacterial activity. Their synthesis often involves the [2+2] cycloaddition of a ketene (B1206846) with an imine (Staudinger synthesis). Hydrazones, which are readily formed from the condensation of this compound with aldehydes or ketones, can serve as precursors to the imine component. The dehydrative annulation of Schiff bases, derived from hydrazides, with chloroacetyl chloride in the presence of a base is a common method for forming the azetidinone ring. mdpi.comdoaj.org

Development of Other Novel Nitrogen-Containing Heterocycles

A significant application of this compound is in the Fischer indole (B1671886) synthesis, a classic method for preparing indoles. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of the hydrazine with an aldehyde or ketone. wikipedia.orgbyjus.comnih.gov Specifically, the reaction of this compound with appropriate carbonyl compounds leads to the formation of 5-chloro-4-fluoroindoles, which are of interest as serotonin (B10506) receptor ligands. evitachem.com This reaction is typically carried out at elevated temperatures in the presence of a strong acid like hydrochloric acid in ethanol. evitachem.com

Application as a Specific Reagent in Directed Organic Reactions

Beyond its role as a structural component of heterocyclic rings, the hydrazine moiety in this compound can act as a directing group in certain organic reactions. This has been demonstrated in Palladium-catalyzed Buchwald-Hartwig amination reactions, where the hydrazine group directs the substitution of the ortho-fluorine atom with various amines. evitachem.com This directed C-F bond activation provides a pathway to ortho-aminated derivatives that may possess enhanced biological activities. evitachem.com

Furthermore, the hydrazine group can be transformed into other functionalities that can participate in specific reactions. For example, oxidative coupling of this compound with reagents like iodobenzene (B50100) diacetate generates diazenes, which can then undergo copper-mediated C-H amination to form carbazole (B46965) derivatives. evitachem.com

Utilization in Advanced Materials Chemistry (e.g., as a Reductant in Perovskite Precursors)

In the field of materials science, particularly in the development of next-generation solar cells, hydrazine derivatives are being investigated for their role in the fabrication of perovskite materials. rsc.org Phenyl hydrazine and its derivatives have been studied as potential reductants for tin-lead (Sn-Pb) mixed perovskite precursors. rsc.org The stability of the tin ion (Sn²⁺) in the precursor solution is a critical challenge, as it is prone to oxidation to Sn⁴⁺, which can negatively impact the performance of the resulting solar cell. rsc.org

While hydrazine derivatives can act as reductants to mitigate this oxidation, not all are suitable for this purpose. rsc.org Research has shown that the choice of the specific phenyl hydrazine derivative is crucial. rsc.org For instance, some strong reductants like phenyl hydrazine itself can paradoxically catalyze the oxidation of Sn²⁺ in the presence of dimethyl sulfoxide (B87167) (DMSO), a common solvent in precursor solutions. rsc.org This occurs because certain hydrazines can act as a Brønsted base, leading to side reactions that promote oxidation. rsc.org Therefore, the successful application of compounds like this compound in this context would depend on a careful selection process, balancing its reductive capacity with its chemical behavior within the complex perovskite precursor environment. rsc.org The goal is to identify a derivative that can effectively prevent the formation of Sn⁴⁺ without introducing detrimental side reactions, thereby improving the efficiency and stability of tin-based perovskite solar cells. rsc.org

Precursor Synthesis for Complex Chemical Entities with Tunable Properties

This compound serves as a fundamental building block in advanced organic synthesis for creating more complex molecules with specific, tunable properties. evitachem.comchemblink.combldpharm.com Its hydrazine functional group is highly reactive and enables its use in cyclization reactions to form a variety of heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. evitachem.comnih.gov

The synthesis of pyrazole derivatives is a notable application. For example, substituted phenylhydrazines can be reacted with dicarbonyl compounds to construct the pyrazole ring. This method is a cornerstone of heterocyclic chemistry, allowing for the creation of a diverse library of pyrazole-based molecules. Similarly, this compound can be a precursor for synthesizing various 1,2,4-triazole derivatives. nih.gov These syntheses often involve multi-step sequences, starting with the hydrazine, which is first converted into an intermediate hydrazide, and then cyclized to form the triazole ring system. nih.gov

Table 1: Examples of Complex Chemical Entities Synthesized from Phenylhydrazine (B124118) Precursors

| Precursor Type | Reagents | Resulting Compound Class | Potential Application |

|---|---|---|---|

| Substituted Phenylhydrazine | Dicarbonyl Compounds | Pyrazole Derivatives | Pharmaceuticals, Agrochemicals |

| Hydrazide Derivative (from Hydrazine) | Carbon Disulfide, Hydrazine Hydrate | 1,2,4-Triazole-3-thione Derivatives nih.gov | Enzyme Inhibition nih.gov |

| 3-chloro-2-hydrazinopyridine (B1363166) | Aldehydes | Hydrazone Derivatives google.com | Fungicides google.com |

Advanced Analytical Methodologies for Detection and Quantification of 3 Chloro 2 Fluorophenyl Hydrazine

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are paramount for the separation and analysis of (3-Chloro-2-fluorophenyl)hydrazine from complex matrices and for the identification of related impurities. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), provide the necessary selectivity and sensitivity for these tasks.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a primary technique for the analysis of this compound and its isomers. A study focused on the separation of chlorophenylhydrazine isomers, including the related 2-chlorophenylhydrazine (2-CPH) and 3-chlorophenylhydrazine (3-CPH), highlights the utility of this method for impurity analysis. rasayanjournal.co.in In a typical setup, a C18 column, such as a Waters X-Bridge C18 (250 mm × 4.6 mm, 3.5 µm), is used for separation. rasayanjournal.co.in The mobile phase composition is critical for achieving adequate resolution between the isomers and other related substances. A gradient elution with a mixture of an aqueous buffer (e.g., 5.0 mM ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) is commonly employed. d-nb.info

For the detection of this compound, a UV detector is often utilized. The detection wavelength is selected based on the UV spectrum of the compound and its potential impurities, typically in the range of 200 to 400 nm. rasayanjournal.co.in The validation of such HPLC methods, in accordance with International Conference on Harmonisation (ICH) guidelines, ensures their reliability for quality control purposes. d-nb.info This includes assessing parameters like linearity, precision, accuracy, and robustness. For instance, in the analysis of related chlorophenylhydrazines, the method demonstrated good linearity with correlation coefficients greater than 0.99 and low detection limits, showcasing the sensitivity of HPLC for trace impurity quantification. rasayanjournal.co.in

Table 1: HPLC Method Parameters for Analysis of Chlorophenylhydrazine Isomers

| Parameter | Condition | Reference |

|---|---|---|

| Column | Waters X-Bridge C18 (250 mm × 4.6 mm, 3.5 µm) | rasayanjournal.co.in |

| Mobile Phase | Gradient elution with 5.0 mM ammonium acetate (B1210297) and acetonitrile | d-nb.info |

| Flow Rate | 0.7 mL/min | d-nb.info |

| Detection | UV at 215 nm | researchgate.net |

| Column Temperature | 30 °C | researchgate.net |

Gas Chromatography (GC) and Hyphenated Techniques (e.g., LC-MS, GC-MS)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds like halogenated phenylhydrazines. While direct GC analysis of hydrazines can be challenging due to their polarity, derivatization can improve their chromatographic behavior. researchgate.net For halogenated phenyl-2-piperazinopropanones, which share structural similarities, GC-MS has been used to study isomeric compounds. nih.gov Perfluoroacylation of these isomers was shown to aid in their resolution on specific stationary phases like 100% trifluoropropyl methyl polysiloxane (Rtx-200). nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the quantification of trace levels of hydrazine (B178648) derivatives. This technique is particularly valuable for impurity profiling in active pharmaceutical ingredients (APIs). A method for the simultaneous determination of two potential genotoxic impurities in celecoxib, including a substituted phenylhydrazine (B124118), utilized a triple quadrupole mass detector with positive electrospray ionization (ESI) operating in multiple reaction monitoring (MRM) mode. d-nb.info This approach allowed for very low limits of detection (LOD) and quantification (LOQ), in the parts-per-million (ppm) range, demonstrating its suitability for trace analysis. d-nb.info For instance, a validated LC-MS/MS method for hydrazine in human urine after derivatization showed a linear range from 0.0493 to 12.3 ng/mL. nih.gov Although specific LC-MS/MS methods for this compound are not widely published, the principles and high sensitivity of the technique are directly applicable. The analysis of impurities in ranolazine (B828) by LC-MS/MS also showcases the capability of this method in quality control of pharmaceuticals. pnrjournal.com

Spectrophotometric and Electrochemical Methods for Trace Analysis and Monitoring

Spectrophotometric and electrochemical methods provide alternative and often simpler approaches for the trace analysis and monitoring of hydrazine derivatives.

Spectrophotometric methods for hydrazine determination are typically based on derivatization reactions that produce a colored product. A common approach involves the condensation reaction of the hydrazine with an aldehyde, such as p-(dimethylamino)benzaldehyde, to form a hydrazone which can be quantified by visible absorption spectrophotometry. keikaventures.com For the simultaneous determination of hydrazine and phenylhydrazine, a method utilizing mixed reagents of p-(dimethylamino)benzaldehyde and p-nitrobenzaldehyde in a micellar medium has been developed. nih.govcapes.gov.br While specific spectrophotometric methods for this compound are not detailed in the available literature, the general principles of forming colored hydrazones are applicable. The selection of the appropriate aldehyde and reaction conditions would be crucial for developing a selective and sensitive method for this specific compound.

Electrochemical sensors offer a rapid and highly sensitive means for the detection of hydrazine and its derivatives. nih.govrsc.org These sensors are often based on the electrocatalytic oxidation of the hydrazine moiety at the surface of a modified electrode. Various materials, including metal nanoparticles and conductive polymers, have been used to modify electrodes to enhance their sensitivity and selectivity. nih.gov For example, an electrochemical sensor based on a composite of electrochemically reduced graphene oxide and PEDOT:PSS deposited on a glassy carbon electrode has been developed for hydrazine detection, achieving a low detection limit of 0.01 µM. nih.gov Another sensor utilizing a Na3[Fe(CN)5(PZT)] modified electrode demonstrated a detection limit of 7.38 × 10−6 M for hydrazine. mdpi.com While these methods have been established for hydrazine itself, their application to substituted phenylhydrazines like this compound would require optimization of the electrode material and operating conditions to ensure selectivity against potential interferences.

Impurity Profiling and Advanced Quality Control Procedures for Related Compounds

Impurity profiling is a critical aspect of quality control for any chemical intermediate, including this compound. The synthesis of this compound can potentially lead to the formation of various impurities, such as positional isomers (e.g., other chlorofluorophenylhydrazine isomers), starting materials, and by-products.

A study on the synthesis and impurity analysis of 4-chlorophenylhydrazine (B93024) hydrochloride (4-CPH) highlights the importance of controlling positional isomers like 2-CPH and 3-CPH, as well as the starting material, 4-chloroaniline (B138754). rasayanjournal.co.in These impurities can impact the purity and efficacy of the final product. rasayanjournal.co.in HPLC is a key technique for this purpose, with validated methods capable of detecting and quantifying these impurities at very low levels (e.g., detection limits of 0.02% for 2-CPH). rasayanjournal.co.in The use of high-purity standards for both the main compound and its potential impurities is essential for accurate quantification. rasayanjournal.co.in